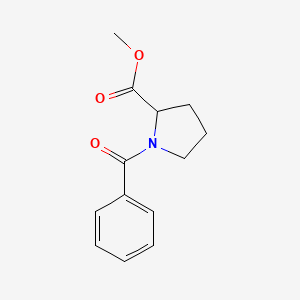
Methyl 1-benzoylpyrrolidine-2-carboxylate
描述
Methyl 1-benzoylprolinate is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the proline ring and a methyl ester group attached to the carboxyl group of the proline
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1-benzoylprolinate can be synthesized through several methods. One common approach involves the reaction of proline with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzoylproline is then esterified with methanol in the presence of an acid catalyst to yield Methyl 1-benzoylpyrrolidine-2-carboxylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 1-benzoylprolinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Benzoylproline carboxylic acid.
Reduction: Methyl 1-benzylprolinate.
Substitution: Various substituted benzoyl derivatives depending on the reagent used.
科学研究应用
Methyl 1-benzoylprolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 1-benzoylpyrrolidine-2-carboxylate involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the proline ring can interact with enzymes and receptors. These interactions can modulate biological pathways and exert pharmacological effects .
相似化合物的比较
Similar Compounds
Methyl 1-benzoylpyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of a proline ring.
Benzoylproline: Lacks the methyl ester group.
Proline derivatives: Various derivatives with different substituents on the proline ring.
Uniqueness
Methyl 1-benzoylprolinate is unique due to the combination of the benzoyl group and the methyl ester group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5493-38-9 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC 名称 |
methyl 1-benzoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI 键 |
GRUFYHVNHYLZEX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














